N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a morpholine ring, a thiophene ring, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the thiophene ring: This step often involves the use of thiophene derivatives and coupling reactions.
Attachment of the morpholine ring: This can be done through nucleophilic substitution reactions.
Final assembly: The final step involves coupling the intermediate products to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenated reagents, nucleophiles, and electrophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. The compound may act as an inhibitor or activator of certain enzymes, affecting cellular processes such as signal transduction, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-methylphenyl)-2-(piperidin-4-yl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide
- N-[2-(4-methylphenyl)-2-(pyrrolidin-4-yl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide
Uniqueness
N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide is unique due to the presence of the morpholine ring, which imparts specific chemical properties and reactivity
Properties
Molecular Formula |
C21H23N3O3S |
---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C21H23N3O3S/c1-15-4-6-16(7-5-15)18(24-8-10-26-11-9-24)14-22-21(25)17-13-19(27-23-17)20-3-2-12-28-20/h2-7,12-13,18H,8-11,14H2,1H3,(H,22,25) |
InChI Key |
VSIUWSQZKQDJFA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C2=NOC(=C2)C3=CC=CS3)N4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.